2-(3-Amino-1H-pyrazol-1-yl)essigsäure

Übersicht

Beschreibung

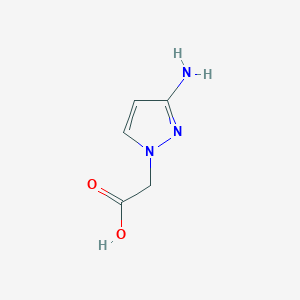

2-(3-Amino-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group and an acetic acid moiety

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Kinase Inhibition

The compound has been identified as a significant scaffold for developing kinase inhibitors. Kinases are critical enzymes involved in various cellular processes, and their dysregulation is often linked to diseases such as cancer. Research has shown that derivatives of 2-(3-amino-1H-pyrazol-1-yl)acetic acid exhibit potent inhibitory effects on specific kinases, particularly within the cyclin-dependent kinase (CDK) family, including the PCTAIRE subfamily. For instance, a study reported that optimized derivatives demonstrated high cellular potency against CDK16 with an EC50 value of 33 nM .

1.2 Antitubercular Activity

In addition to its kinase inhibition properties, this compound has shown promise in the fight against tuberculosis. Research indicated that certain pyrazole-based compounds, including derivatives of 2-(3-amino-1H-pyrazol-1-yl)acetic acid, exhibited bactericidal activity against Mycobacterium tuberculosis. These compounds were found to disrupt iron homeostasis in bacterial cells, which is crucial for their survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-(3-amino-1H-pyrazol-1-yl)acetic acid is essential for optimizing its pharmacological properties. Studies have explored various substitutions on the pyrazole ring to enhance potency and selectivity against specific targets. For example, modifications at different positions of the pyrazole ring have led to compounds with varying degrees of inhibitory activity against kinases and tubercular pathogens .

| Modification | Target Activity | IC50/EC50 Values |

|---|---|---|

| Unsubstituted | Baseline activity | N/A |

| Methyl substitution at R3 | Increased potency against CDK16 | EC50 = 33 nM |

| Hydroxyl substitution at R5 | Enhanced antitubercular activity | MIC values vary |

Case Studies

3.1 Case Study: Development of Selective Kinase Inhibitors

A series of experiments were conducted to evaluate the efficacy of various derivatives of 2-(3-amino-1H-pyrazol-1-yl)acetic acid as selective kinase inhibitors. Using differential scanning fluorimetry (DSF), researchers assessed the binding affinity of these compounds to multiple kinases. The results indicated that specific modifications significantly enhanced selectivity and potency against CDK family members while minimizing off-target effects .

3.2 Case Study: Antitubercular Efficacy

Another study focused on the antitubercular properties of pyrazole derivatives derived from 2-(3-amino-1H-pyrazol-1-yl)acetic acid. The compounds were screened against various strains of Mycobacterium tuberculosis, revealing a novel mechanism of action that involved perturbation of iron metabolism within bacterial cells. The most promising candidates showed low minimum inhibitory concentrations (MICs), indicating strong bactericidal activity .

Wirkmechanismus

Target of Action

Pyrazole derivatives, which include this compound, are known to be privileged scaffolds in medicinal chemistry for the development of kinase inhibitors .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, including inhibition of enzyme activity

Biochemical Pathways

As a potential kinase inhibitor, it could impact a wide range of cellular processes, including signal transduction, cell cycle regulation, and apoptosis .

Result of Action

As a potential kinase inhibitor, it could potentially inhibit cell proliferation and induce apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid typically involves the reaction of hydrazine derivatives with acetylenic ketones to form pyrazoles. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production methods for 2-(3-Amino-1H-pyrazol-1-yl)acetic acid may involve scalable synthetic routes such as the use of heterogeneous catalytic systems, ligand-free systems, and eco-friendly methodologies like ultrasound and microwave-assisted reactions .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Amino-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like bromine or oxygen in the presence of DMSO.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like ruthenium.

Substitution: The amino group in the pyrazole ring can undergo substitution reactions with aryl halides in the presence of copper powder.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, oxygen, hydrogen gas, and aryl halides. Reaction conditions often involve the use of catalysts such as ruthenium, copper, and phosphine-free systems .

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(3-Amino-1H-pyrazol-1-yl)acetic acid include:

- 3-aminopyrazole

- 4-aminopyrazole

- 5-aminopyrazole

- 1H-pyrazole-3-carboxylic acid

Uniqueness

What sets 2-(3-Amino-1H-pyrazol-1-yl)acetic acid apart from these similar compounds is its unique combination of an amino group and an acetic acid moiety attached to the pyrazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biologische Aktivität

2-(3-Amino-1H-pyrazol-1-yl)acetic acid is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid is , and it features a pyrazole ring substituted with an amino group and an acetic acid moiety. The presence of these functional groups contributes to its biological activity by enhancing binding affinity to various biological targets.

Anticancer Activity

Research indicates that compounds with a pyrazole scaffold, including 2-(3-Amino-1H-pyrazol-1-yl)acetic acid, exhibit significant anticancer properties. The following table summarizes key findings from various studies regarding its cytotoxic effects:

In particular, studies have shown that derivatives of pyrazole can inhibit growth in various cancer cell lines by targeting critical pathways such as microtubule assembly and apoptosis induction. For instance, compounds derived from the pyrazole structure demonstrated selective cytotoxicity against cancer cells while sparing non-cancerous cells, indicating a favorable therapeutic index.

Antimicrobial Activity

The antimicrobial potential of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid has also been explored. Pyrazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell functions is attributed to its interaction with key enzymes involved in microbial metabolism.

Mechanistic Insights

The biological activities of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid can be attributed to several mechanisms:

- Microtubule Disruption : Similar compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical for microbial survival, thereby exhibiting antimicrobial properties.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study reported that specific pyrazole derivatives significantly inhibited the proliferation of MDA-MB-231 cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.

- Antimicrobial Efficacy : Research demonstrated that certain pyrazole compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic agents.

Eigenschaften

IUPAC Name |

2-(3-aminopyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-4-1-2-8(7-4)3-5(9)10/h1-2H,3H2,(H2,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJWWRWZYMXKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598868 | |

| Record name | (3-Amino-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006319-29-4 | |

| Record name | (3-Amino-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.